molecular formula C8H8BrClO B8364072 [2-(Bromomethyl)-3-chlorophenyl]methanol

[2-(Bromomethyl)-3-chlorophenyl]methanol

Cat. No.: B8364072
M. Wt: 235.50 g/mol
InChI Key: RBPXWQFAGCSQAC-UHFFFAOYSA-N
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Description

[2-(Bromomethyl)-3-chlorophenyl]methanol is a halogenated aromatic alcohol with the molecular formula C₈H₇BrClO (calculated from substituent positions). It features a phenyl ring substituted with a bromomethyl (–CH₂Br) group at the 2-position, a chlorine atom at the 3-position, and a hydroxymethyl (–CH₂OH) group (presumed at the 1-position based on nomenclature).

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

[2-(bromomethyl)-3-chlorophenyl]methanol

InChI

InChI=1S/C8H8BrClO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,11H,4-5H2

InChI Key

RBPXWQFAGCSQAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(2-Bromo-5-chlorophenyl)methanol and (5-Bromo-2-chlorophenyl)methanol

These isomers differ in the placement of bromine and chlorine on the phenyl ring. For example:

  • (2-Bromo-5-chlorophenyl)methanol (CAS 60666-70-8): Bromine at position 2, chlorine at position 3.
  • (5-Bromo-2-chlorophenyl)methanol (CAS 149965-40-2): Bromine at position 5, chlorine at position 2 .
Property [2-(Bromomethyl)-3-chlorophenyl]methanol (2-Bromo-5-chlorophenyl)methanol (5-Bromo-2-chlorophenyl)methanol
Molecular Formula C₈H₇BrClO C₇H₆BrClO C₇H₆BrClO
Substituent Positions 2-Bromomethyl, 3-Cl, 1-CH₂OH 2-Br, 5-Cl, 1-CH₂OH 5-Br, 2-Cl, 1-CH₂OH
Reactivity Bromomethyl group enhances alkylation potential Bromine at 2-position may favor electrophilic substitution at 5-Cl Steric hindrance at 5-Br may reduce reactivity

Key Insight : Positional isomerism significantly impacts reactivity. For instance, bromine at the 2-position (adjacent to hydroxymethyl) may increase steric hindrance compared to bromine at the 5-position .

Functional Group Variants

(3-Amino-4-bromophenyl)methanol

This compound (CAS 1261666-42-5) replaces the chlorine atom with an amino (–NH₂) group at the 3-position. Its molecular formula is C₇H₈BrNO, with a molecular weight of 202.05 g/mol .

Property This compound (3-Amino-4-bromophenyl)methanol
Substituents 2-CH₂Br, 3-Cl, 1-CH₂OH 4-Br, 3-NH₂, 1-CH₂OH
Chemical Behavior Electrophilic bromine and chlorine enhance leaving group potential Amino group introduces basicity and nucleophilicity
Applications Potential alkylating agent in synthesis Likely used in amination or coupling reactions

Key Insight: The amino group in (3-Amino-4-bromophenyl)methanol enables participation in Schiff base formation or coordination chemistry, unlike the halogenated analog .

Ethanol Derivatives

2-(3-Chlorophenyl)ethanol

This compound (CAS 5182-44-5) replaces the bromomethyl group with an ethanol (–CH₂CH₂OH) chain. Its molecular formula is C₈H₉ClO, with a molecular weight of 156.61 g/mol .

Property This compound 2-(3-Chlorophenyl)ethanol
Substituents 2-CH₂Br, 3-Cl, 1-CH₂OH 3-Cl, 1-CH₂CH₂OH
Boiling/Melting Point Likely higher due to halogenated groups Lower due to reduced polarity
Reactivity Bromine acts as a leaving group; hydroxymethyl participates in esterification Ethanol chain undergoes oxidation to ketones

Key Insight: The ethanol derivative lacks the bromine atom, reducing its utility in alkylation reactions but increasing stability in oxidative environments .

Triazolopyrimidine Derivatives

These derivatives are synthesized via nucleophilic substitution and characterized by ¹H NMR (e.g., δ 5.76 ppm for hydroxymethyl protons) .

Property This compound Compound 99
Core Structure Simple phenyl ring Triazolopyrimidine heterocycle
Bioactivity Not reported in evidence Antimalarial activity (Plasmodium falciparum inhibitors)
Synthetic Complexity Moderate (halogenation steps) High (multi-step heterocyclic synthesis)

Key Insight : Heterocyclic analogs exhibit enhanced biological activity but require more complex synthetic routes .

Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) ¹H NMR (Key Signals)
This compound 235.5 Not reported –CH₂OH (~δ 4.5–5.5 ppm)*
(2-Bromo-5-chlorophenyl)methanol 221.48 Not reported –CH₂OH (~δ 4.5–5.5 ppm)*
2-(3-Chlorophenyl)ethanol 156.61 Not reported –CH₂CH₂OH (δ 3.6–3.8 ppm)
Compound 99 ~300 (estimated) Solid δ 5.76 (s, 1H, –CH₂OH)

*Inferred from analogous hydroxymethyl compounds in .

Q & A

Q. What are the standard synthetic routes for [2-(Bromomethyl)-3-chlorophenyl]methanol, and how can reaction conditions be optimized for higher yield?

Q. What purification techniques are recommended for isolating this compound with high purity?

Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 4:1 to 1:1) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures can further improve purity (>99%). Analytical methods like HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS verify purity .

Q. How does the compound’s stability vary under different storage conditions?

The bromomethyl group is sensitive to light and moisture. Storage in amber vials under inert gas (N₂ or Ar) at 4°C is advised. Degradation studies show <5% decomposition after 6 months under these conditions, compared to >20% decomposition at room temperature in air .

Advanced Research Questions

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to evaluate leaving group ability. The C-Br bond dissociation energy (BDE) is ~65 kcal/mol, lower than C-Cl (~81 kcal/mol), favoring substitution. Electrostatic potential maps highlight electrophilic regions at the brominated carbon .

Q. How do steric and electronic effects influence its performance in Suzuki-Miyaura cross-coupling reactions?

The bromine atom serves as a superior leaving group compared to chloride, while the meta-chlorine withdraws electron density, activating the aryl ring for Pd-catalyzed coupling. Steric hindrance from the methylene group may reduce coupling efficiency with bulky boronic acids. Kinetic studies show a 15–20% yield drop when coupling with ortho-substituted boronic esters .

Q. What spectroscopic methods resolve contradictions in reported structural data for this compound?

Discrepancies in NMR shifts (e.g., δ 4.5–4.8 ppm for CH₂Br) arise from solvent effects or impurities. High-resolution 2D NMR (HSQC, HMBC) and X-ray crystallography confirm assignments. For example, X-ray data for analogous compounds show C-Br bond lengths of 1.93–1.95 Å, consistent with sp³ hybridization .

Q. How does this compound interact with biological targets in drug discovery studies?

The bromine participates in halogen bonding with protein residues (e.g., backbone carbonyls), while the hydroxyl group forms hydrogen bonds. In silico docking studies against kinase targets (e.g., EGFR) show binding affinities (Kᵢ) of 1–10 µM. Derivatives with modified substituents exhibit improved selectivity .

Methodological Guidance

  • Contradiction Analysis : Conflicting reactivity reports (e.g., oxidation vs. substitution dominance) can be resolved by monitoring reaction intermediates via in situ IR or LC-MS. For example, competing oxidation pathways are suppressed under anaerobic conditions .
  • Experimental Design : For kinetic studies, use stopped-flow NMR or quenching experiments to track substituent effects. Control pH and solvent polarity to isolate electronic vs. steric contributions .

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